molecular formula C9H5F3N2O2 B14859306 [2-Cyano-6-(trifluoromethyl)pyridin-4-YL]acetic acid

[2-Cyano-6-(trifluoromethyl)pyridin-4-YL]acetic acid

Cat. No.: B14859306
M. Wt: 230.14 g/mol
InChI Key: UYPNUEJWUGBXGR-UHFFFAOYSA-N
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Description

[2-Cyano-6-(trifluoromethyl)pyridin-4-YL]acetic acid is a chemical compound that features a pyridine ring substituted with a cyano group at the 2-position, a trifluoromethyl group at the 6-position, and an acetic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Cyano-6-(trifluoromethyl)pyridin-4-YL]acetic acid can be achieved through several synthetic routes. One common method involves the cyanoacetylation of a suitable pyridine derivative. This process typically requires the use of cyanoacetic acid or its derivatives as the cyanoacetylating agent, along with appropriate catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

[2-Cyano-6-(trifluoromethyl)pyridin-4-YL]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [2-Cyano-6-(trifluoromethyl)pyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of cyano and trifluoromethyl groups on biological systems. It may serve as a probe or ligand in biochemical assays .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in fields such as agriculture and electronics .

Mechanism of Action

The mechanism of action of [2-Cyano-6-(trifluoromethyl)pyridin-4-YL]acetic acid involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-Cyano-6-(trifluoromethyl)pyridin-4-YL]acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

2-[2-cyano-6-(trifluoromethyl)pyridin-4-yl]acetic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-2-5(3-8(15)16)1-6(4-13)14-7/h1-2H,3H2,(H,15,16)

InChI Key

UYPNUEJWUGBXGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)C(F)(F)F)CC(=O)O

Origin of Product

United States

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